molecular formula C14H10FN3O3 B12348588 1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B12348588
M. Wt: 287.25 g/mol
InChI Key: SYPKGZNPDZYBQQ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridines, such as:

Properties

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H10FN3O3/c1-7-12-8(14(20)21)6-11(19)16-13(12)18(17-7)10-5-3-2-4-9(10)15/h2-6,12H,1H3,(H,20,21)

InChI Key

SYPKGZNPDZYBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC(=O)C=C(C12)C(=O)O)C3=CC=CC=C3F

Origin of Product

United States

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